molecular formula C20H22N6O4S B2387405 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034507-11-2

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2387405
CAS RN: 2034507-11-2
M. Wt: 442.49
InChI Key: LMIFBZVTNXWFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is utilized in the synthesis of novel heterocyclic compounds. For instance, it can participate in the creation of various pyrazole, pyrimidine, and pyridine derivatives through intramolecular cyclization processes. These synthetic approaches are crucial for developing new molecules with potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral properties (Ho & Suen, 2013).

Molecular Interactions and Receptor Antagonism

The compound plays a significant role in understanding molecular interactions, especially in the context of receptor antagonism. Studies have explored its interaction with the CB1 cannabinoid receptor, demonstrating its potential as a selective antagonist. This research is pivotal in drug development, particularly for treatments targeting the endocannabinoid system, which is implicated in various physiological processes and disorders (Shim et al., 2002).

Antibacterial and Antifungal Activities

Synthetic derivatives involving the core structure of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide have been explored for their antibacterial and antifungal activities. These studies are crucial in the search for new antimicrobial agents that can address the growing problem of antibiotic resistance. By modifying the chemical structure, researchers aim to enhance the antimicrobial efficacy and reduce potential side effects (Hassan, 2013).

Anti-Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their derivatives, which relate to the chemical structure , has shown significant activity against the avian influenza virus (H5N1). This highlights the potential of such compounds in developing antiviral drugs, especially in the face of emerging viral threats. The ability to synthesize and test novel compounds for their efficacy against various virus strains is crucial for pandemic preparedness and response (Hebishy et al., 2020).

Corrosion Inhibition

Interestingly, derivatives of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide have also been studied for their application in corrosion inhibition. This research is essential for protecting metals and alloys in various industrial applications, highlighting the compound's versatility beyond biomedical applications (Yadav et al., 2016).

properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-25-16(12-18(24-25)19-14-21-6-7-22-19)13-23-20(27)15-2-4-17(5-3-15)31(28,29)26-8-10-30-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIFBZVTNXWFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.